molecular formula C11H23NO7S B15191803 methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate;sulfuric acid CAS No. 72361-46-7

methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate;sulfuric acid

Cat. No.: B15191803
CAS No.: 72361-46-7
M. Wt: 313.37 g/mol
InChI Key: UOPRVIRIBAUIOV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate; sulfuric acid is a compound that combines the properties of a piperidine derivative with sulfuric acid. This compound is known for its stability and reactivity, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-oxo-2,2,6,6-tetramethylpiperidine-4-carboxylate.

    Reduction: 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-methanol.

    Substitution: 4-chloro-2,2,6,6-tetramethylpiperidine-4-carboxylate.

Scientific Research Applications

Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate; sulfuric acid has several applications in scientific research:

    Chemistry: Used as a stabilizer in radical polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.

    Medicine: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Industry: Utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to stabilize free radicals. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the piperidine ring provides structural stability. This dual functionality makes it effective in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a spin label in electron spin resonance spectroscopy.

    2,2,6,6-tetramethylpiperidine-1-oxyl: Commonly used as a radical scavenger in various chemical reactions.

Uniqueness

Methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate; sulfuric acid is unique due to its combined properties of a piperidine derivative and sulfuric acid, providing both stability and reactivity. This makes it particularly useful in applications requiring both radical stabilization and chemical reactivity.

Properties

CAS No.

72361-46-7

Molecular Formula

C11H23NO7S

Molecular Weight

313.37 g/mol

IUPAC Name

methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate;sulfuric acid

InChI

InChI=1S/C11H21NO3.H2O4S/c1-9(2)6-11(14,8(13)15-5)7-10(3,4)12-9;1-5(2,3)4/h12,14H,6-7H2,1-5H3;(H2,1,2,3,4)

InChI Key

UOPRVIRIBAUIOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)(C(=O)OC)O)C.OS(=O)(=O)O

Origin of Product

United States

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